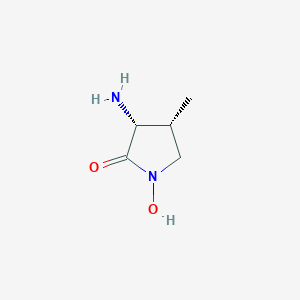

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

描述

L-687414 是一种化合物,以其在 N-甲基-D-天冬氨酸 (NMDA) 受体复合体的甘氨酸调节位点上的部分激动剂作用而闻名。 该化合物因其抗惊厥和行为效应而被广泛研究,特别是在神经疾病的背景下 .

准备方法

合成路线和反应条件: 具体的合成路线和反应条件在各种研究出版物中都有详细介绍 .

工业生产方法: 虽然详细的工业生产方法没有广泛公布,但合成通常涉及标准有机化学技术,如胺化、环化和纯化工艺,以实现所需的化合物,并具有高纯度 .

化学反应分析

Synthetic Preparation

The compound is synthesized via a concise six-step route starting from commercially available (S)-β-methyl-γ-butyrolactone. Key steps include:

-

Oxidation : Conversion of the diol intermediate to a lactone using Jones reagent (CrO₃/H₂SO₄) .

-

Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under basic conditions .

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) to remove benzyl protecting groups .

Table 1: Key Synthetic Steps and Conditions

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes. For example:

Reduction Reactions

The lactam ring can be reduced to a pyrrolidine derivative:

Substitution Reactions

The amino group participates in nucleophilic substitution:

-

Reagent : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., Et₃N) .

-

Product : N-Alkylated derivatives with retained stereochemistry .

Stereochemical Influence on Reactivity

The (3R,4R) configuration imposes conformational constraints:

-

The pyrrolidinone ring adopts a 3-pseudoaxial conformation, optimizing interactions in glycine/NMDA receptor binding .

-

Steric hindrance from the 4-methyl group directs regioselectivity in substitution reactions .

Table 2: Reaction Selectivity vs. Structural Analogues

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Improves yield and reduces reaction time by optimizing temperature and pressure .

-

Enzymatic Resolution : Used to isolate the (3R,4R) enantiomer from racemic mixtures .

Mechanistic Insights

科学研究应用

Organic Chemistry

In organic synthesis, (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one serves as a chiral building block . Its ability to act as a chiral auxiliary facilitates the synthesis of complex molecules through asymmetric synthesis methods. This property is particularly useful in creating enantiomerically pure compounds that are critical in pharmaceuticals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that L-687414 may modulate neurotransmitter systems, influencing synaptic transmission and potentially enhancing cognitive functions. It has shown promise in the treatment of neurodegenerative diseases due to its ability to inhibit enzymes such as acetylcholinesterase .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, indicating potential mechanisms for anticancer activity through modulation of cellular pathways .

- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant activity, which is crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases .

Biochemistry

In biochemical research, this compound is utilized to study enzyme mechanisms and interactions. It acts as a ligand in biochemical assays and can influence enzyme activity through its interactions with specific molecular targets .

Case Study 1: Neuroprotective Effects

A study investigated the effects of L-687414 on spontaneous cortical EEG activity in rats. The results demonstrated that while other compounds induced significant behavioral changes and EEG disruptions, L-687414 did not disrupt the latency to slow-wave sleep and showed minimal side effects . This suggests its potential as a safer alternative for neuroprotection without adverse neurotoxic effects.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specifically, certain analogs of L-687414 have been tested for their efficacy against various cancer types, indicating a promising direction for further research into targeted cancer therapies .

作用机制

L-687414 通过作为 NMDA 受体复合体的甘氨酸调节位点上的部分激动剂来发挥作用。这种相互作用调节受体活性,影响突触传递和神经元兴奋性。 该化合物的效应是通过其与甘氨酸位点的结合来介导的,该位点调节受体对谷氨酸的反应,谷氨酸是大脑中的主要兴奋性神经递质 .

类似化合物:

R(+)-HA-966: 另一种甘氨酸调节位点的部分激动剂,与 L-687414 相比,具有类似但效力较低的效果。

犬尿氨酸类似物: 也靶向甘氨酸位点,但具有不同药理特性的化合物。

独特性: L-687414 由于其对甘氨酸位点的亲和力更高,并且能够作为部分激动剂,在效力和安全性之间取得平衡而独一无二。 这使其成为研究 NMDA 受体和探索治疗应用的宝贵工具 .

相似化合物的比较

R(+)-HA-966: Another partial agonist at the glycine modulatory site with similar but less potent effects compared to L-687414.

Kynurenic Acid Analogues: Compounds that also target the glycine site but with different pharmacological profiles.

Uniqueness: L-687414 is unique due to its higher affinity for the glycine site and its ability to act as a partial agonist, providing a balance between efficacy and safety. This makes it a valuable tool for studying the NMDA receptor and exploring therapeutic applications .

生物活性

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, often referred to as a pyrrolidinone derivative, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidinone ring and functional groups such as amino and hydroxy, contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 130931-65-6

- Molecular Formula: C₅H₁₀N₂O₂

- Molecular Weight: 130.15 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit purine nucleoside phosphorylase, impacting nucleotide metabolism and potentially affecting cellular proliferation and apoptosis pathways.

- NMDA Receptor Modulation: It acts as a partial agonist at the glycine modulatory site on the NMDA receptor complex, which is crucial for synaptic plasticity and memory functions. This modulation suggests potential applications in treating neurological disorders.

Biological Activity Overview

Case Studies and Research Findings

-

Neuroinflammation Study:

A study investigated the role of this compound in mitigating neuroinflammation mediated by TNFα. Results indicated that treatment with this compound significantly reduced TNFα levels and improved neuronal survival in vitro models of ALS . -

Anticonvulsant Activity:

Research highlighted the anticonvulsant effects of this compound in animal models. The modulation of NMDA receptor activity was linked to reduced seizure frequency and severity, suggesting its potential use in epilepsy management. -

Pharmacokinetic Studies:

Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further drug development .

属性

IUPAC Name |

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSFPFYQBZGDC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437953 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-65-6 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。